An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1,1-dichloroacetone
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1,1-dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1,1-dichloroacetone, a halogenated ketone, has garnered attention within the scientific community primarily as a disinfection byproduct (DBP) found in drinking water.[1][2][3][4] Its chemical structure, possessing a reactive α-halocarbonyl moiety, suggests a potential for a variety of chemical transformations, making it a subject of interest for synthetic chemists and toxicologists alike. This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-bromo-1,1-dichloroacetone, its reactivity, and available analytical and synthetic methodologies.
Chemical and Physical Properties
A summary of the key physicochemical properties of 1-bromo-1,1-dichloroacetone is presented in the table below. It is important to note that while some data is available from various chemical suppliers and databases, experimentally determined values for properties such as boiling and melting points are not consistently reported in the scientific literature.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃BrCl₂O | [1][5] |
| Molecular Weight | 205.87 g/mol | [1][5] |
| CAS Number | 1751-16-2 | [5][6] |
| Appearance | Not specified in literature; likely a liquid or solid at room temperature | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Powder form is stable at -20°C for 3 years. In solvent, it is stable at -80°C for 1 year.[1] Specific solubility data in common solvents is not readily available. | [1] |
Reactivity and Stability
The reactivity of 1-bromo-1,1-dichloroacetone is largely dictated by the presence of the α-bromo-α,α-dichloro ketone functional group. This arrangement of a carbonyl group and adjacent halogens creates a highly electrophilic carbon center, making the compound susceptible to nucleophilic attack.
Halogenated ketones, in general, are known to be reactive with a variety of acids and bases, which can lead to the liberation of heat and flammable gases.[7] They are also known to react with reducing agents.[7] The stability of halogenated acetones can be a concern, as they may decompose upon standing, especially when exposed to light, leading to the formation of a black resinous mass.[8] For some related compounds, stabilization with small amounts of water or magnesium oxide has been reported.[9]
Due to the presence of multiple halogen atoms, 1-bromo-1,1-dichloroacetone is expected to be a reactive compound. The carbon-halogen bonds are susceptible to cleavage, and the carbonyl group can participate in various addition and condensation reactions. For instance, similar α-haloketones are known to react with 2-aminoazaheterocycles to form fused imidazole (B134444) ring systems.[10]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of 1-bromo-1,1-dichloroacetone are not extensively documented in the readily available scientific literature. However, general methods for the synthesis of related halogenated acetones can provide a foundational approach.
Synthesis
The synthesis of α-haloketones often involves the direct halogenation of the corresponding ketone. For example, bromoacetone (B165879) can be prepared by reacting acetone (B3395972) with bromine in the presence of an acid catalyst.[9][11] A general procedure for the bromination of acetone involves the slow addition of bromine to a mixture of acetone, water, and glacial acetic acid at an elevated temperature (around 65-80°C).[9][11] The reaction mixture is then worked up by dilution with water, neutralization, and extraction of the product. Purification is typically achieved by fractional distillation under reduced pressure.[9][11]
A potential synthetic route to 1-bromo-1,1-dichloroacetone could involve the bromination of 1,1-dichloroacetone (B129577). The synthesis of 1,1-dichloroacetone itself can be achieved through the disproportionation of monochloroacetone in the presence of a catalyst and a strong acid in water at elevated temperatures.[12] Another approach described in a patent involves the reaction of 1,3-dibromoacetone (B16897) with a chloride source to produce 1-bromo-3-chloroacetone, which is then further converted to 1,3-dichloroacetone (B141476).[13]
It is crucial to note that the direct halogenation of unsymmetrical ketones can lead to a mixture of products, and controlling the regioselectivity can be challenging.
Purification
Purification of halogenated acetones is often accomplished by distillation.[9][11] Given the potential for thermal decomposition, distillation under reduced pressure is generally preferred.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of halogenated compounds like 1-bromo-1,1-dichloroacetone.[14]
A general workflow for GC-MS analysis would involve:
-
Sample Preparation: Dissolving the sample in a suitable volatile solvent.
-
Injection: Introducing a small volume of the sample into the gas chromatograph.
-
Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase in the GC column.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, allowing for its identification. For 1-bromo-1,1-dichloroacetone, the presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum of 1-bromo-1,1-dichloroacetone is expected to show a singlet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the carbonyl carbon, and the quaternary carbon bonded to the halogens. The chemical shifts of these carbons would be influenced by the electronegativity of the attached atoms. For the related compound 1-bromo-1-chloroacetone, ¹³C NMR data is available.[15][16]
Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. A strong absorption band in the region of 1700-1750 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration. The carbon-halogen bond stretches would appear at lower wavenumbers. IR spectra for related compounds like 1-bromo-1-chloroethane (B1580652) and 1-bromo-1,1-dichloroethane are available in the NIST Chemistry WebBook.[17][18]
Safety and Toxicology
Detailed toxicological data specifically for 1-bromo-1,1-dichloroacetone is limited. However, information on related halogenated acetones indicates that this class of compounds should be handled with extreme caution.
1,3-Dichloroacetone is described as a poisonous solid that can be fatal if inhaled, swallowed, or absorbed through the skin.[19] It is also noted to be mutagenic for bacteria and/or yeast.[19] A safety data sheet for a mixture containing 1,1,3-trichloroacetone (B106291) and 1,3-dichloroacetone indicates that it is toxic by inhalation and corrosive. Bromoacetone is a lachrymator and is very toxic by inhalation, with contact causing painful burns.[8]
Given the structural similarities, it is prudent to assume that 1-bromo-1,1-dichloroacetone is a hazardous substance. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Signaling Pathways and Biological Activity
Currently, there is no information available in the scientific literature describing the involvement of 1-bromo-1,1-dichloroacetone in any specific signaling pathways or detailing its biological activity beyond its classification as a disinfection byproduct. Further research is needed to elucidate any potential biological effects of this compound.
Logical Relationships and Workflows
The following diagrams illustrate the general logical flow of synthesis and analysis for a compound like 1-bromo-1,1-dichloroacetone.
Conclusion
1-Bromo-1,1-dichloroacetone is a halogenated ketone with limited, but growing, scientific interest. While its basic chemical identity is established, a significant gap exists in the literature regarding its specific physical properties, detailed and optimized synthetic and analytical protocols, and its toxicological profile. The information available on related compounds suggests that it is a reactive and potentially hazardous substance. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this compound for its potential applications and to understand its environmental and health impacts. Researchers and professionals are encouraged to exercise caution and refer to safety data for structurally similar compounds when handling 1-bromo-1,1-dichloroacetone.
References
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- 12. 1,1-Dichloroacetone synthesis - chemicalbook [chemicalbook.com]
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- 14. 1,1-Dichloroacetone | C3H4Cl2O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Bromo-1-chloroacetone | C3H4BrClO | CID 539473 - PubChem [pubchem.ncbi.nlm.nih.gov]
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